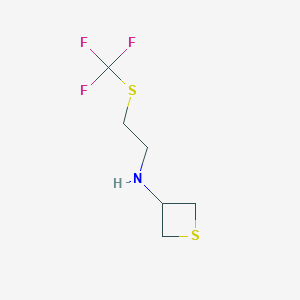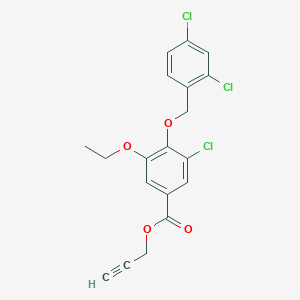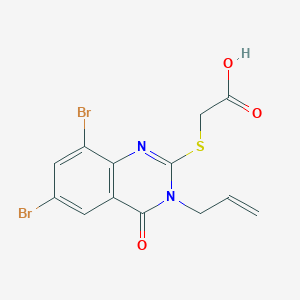
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound with the molecular formula C13H10Br2N2O3S This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Allylation: The brominated quinazolinone is then allylated using an allylating agent such as allyl bromide in the presence of a base like potassium carbonate.
Thioacetic Acid Introduction: Finally, the allylated product is reacted with thioacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propionic acid
- 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)butyric acid
Uniqueness
2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the allyl, dibromo, and thioacetic acid groups in the quinazolinone core makes it a versatile compound for various chemical reactions and research applications.
Propiedades
Número CAS |
886500-94-3 |
|---|---|
Fórmula molecular |
C13H10Br2N2O3S |
Peso molecular |
434.10 g/mol |
Nombre IUPAC |
2-(6,8-dibromo-4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H10Br2N2O3S/c1-2-3-17-12(20)8-4-7(14)5-9(15)11(8)16-13(17)21-6-10(18)19/h2,4-5H,1,3,6H2,(H,18,19) |
Clave InChI |
RTQNSRHEGDUSCQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C2=C(C(=CC(=C2)Br)Br)N=C1SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
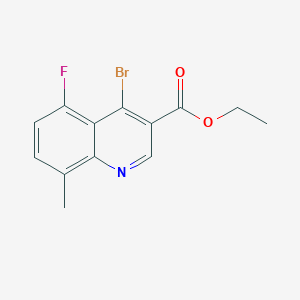
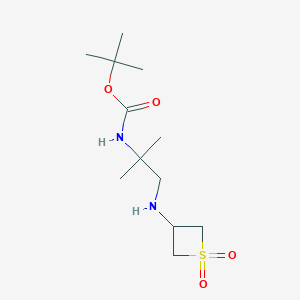
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
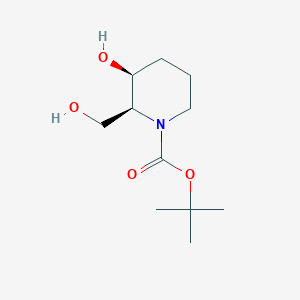
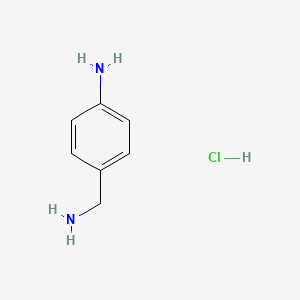

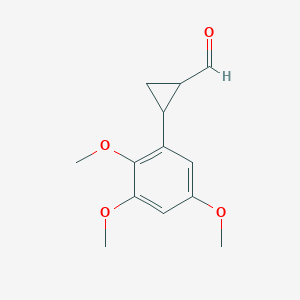
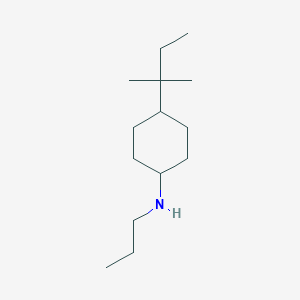
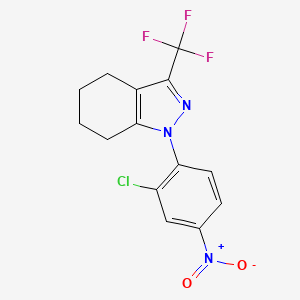

![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)
